molecular formula C10H12N2O2S B13163594 1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide

1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B13163594
M. Wt: 224.28 g/mol
InChI Key: OMPRQBUWYPGFTJ-UHFFFAOYSA-N
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Description

1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide is a compound that features a pyrrolidine ring substituted with a formylthiophene group and a carboxamide group

Preparation Methods

The synthesis of 1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the formylthiophene and carboxamide groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as adjusting temperature, solvent, and catalysts.

Chemical Reactions Analysis

1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The formyl and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

1-(5-Formylthiophen-2-yl)pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and may have similar electronic properties.

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.

    Carboxamide derivatives: These compounds share the carboxamide group and may have similar interactions with biomolecules. The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and applications.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

1-(5-formylthiophen-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C10H12N2O2S/c11-10(14)7-3-4-12(5-7)9-2-1-8(6-13)15-9/h1-2,6-7H,3-5H2,(H2,11,14)

InChI Key

OMPRQBUWYPGFTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(=O)N)C2=CC=C(S2)C=O

Origin of Product

United States

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